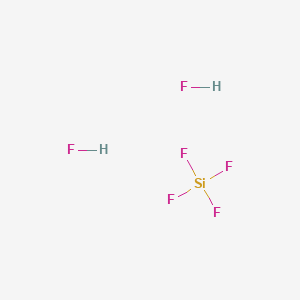

Tetrafluorosilane;dihydrofluoride

説明

特性

CAS番号 |

16961-83-4 |

|---|---|

分子式 |

F6Si.2H H2SiF6 F6H2Si H2SiF6 F6H2Si |

分子量 |

144.091 g/mol |

IUPAC名 |

hexafluorosilicon(2-);hydron |

InChI |

InChI=1S/F6Si/c1-7(2,3,4,5)6/q-2/p+2 |

InChIキー |

OHORFAFFMDIQRR-UHFFFAOYSA-P |

SMILES |

F.F.F[Si](F)(F)F |

正規SMILES |

[H+].[H+].F[Si-2](F)(F)(F)(F)F |

沸点 |

212 °F at 760 mmHg (water) approx. (USCG, 1999) |

密度 |

1.3 at 77 °F (approx.) (USCG, 1999) - Denser than water; will sink Relative density (water = 1): |

melting_point |

-4 °F (USCG, 1999) |

他のCAS番号 |

16961-83-4 |

物理的記述 |

Fluorosilicic acid appears as a colorless fuming liquid with a penetrating pungent odor. Corrosive to metals and tissue. Both the fumes and very short contact with the liquid can cause severe and painful burns. Used in water fluoridation, in hardening cement and ceramics, as a wood preservative. Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS] FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. |

ピクトグラム |

Corrosive |

溶解性 |

Solubility in water: miscible |

同義語 |

fluorosilicic acid hexafluorosilicic acid hydrofluorosilicic acid silicon hexafluoride dihydride |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Hexafluorosilicic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorosilicic acid (H₂SiF₆), also known as fluosilicic acid, is a significant inorganic compound with a range of industrial applications, from water fluoridation to the synthesis of various salts and chemicals.[1][2][3][4] A by-product of phosphate fertilizer production, this colorless, fuming liquid presents a unique set of physical and chemical characteristics.[1][3] Understanding these properties is paramount for its safe handling, application, and the development of novel uses in research and industry. This technical guide provides a comprehensive overview of the core physical and chemical properties of hexafluorosilicic acid, complete with detailed experimental protocols and visual representations of its chemical behavior.

Physical Properties

Hexafluorosilicic acid is typically encountered as a colorless and fuming aqueous solution with a pungent, sour odor.[1][2][5] It is corrosive to metals and biological tissues.[2][3][5] The physical properties of hexafluorosilicic acid are highly dependent on its concentration in aqueous solution.

Quantitative Physical Data

| Property | Value | Conditions/Notes |

| Molecular Formula | H₂SiF₆ | |

| Molar Mass | 144.09 g/mol | [1] |

| Appearance | Colorless, fuming liquid | [1][2][5] |

| Odor | Pungent, sour | [1][5] |

| Density | 1.22 g/cm³ | 25% solution[1] |

| 1.38 g/cm³ | 35% solution[1] | |

| Melting Point | approx. 19 °C (66 °F) | 60-70% solution (as dihydrate)[1] |

| < -30 °C (-22 °F) | 35% solution[1] | |

| Boiling Point | 108.5 °C (227.3 °F) | Decomposes[1] |

| Solubility in Water | Miscible | [1] |

| pKa₁ | Strong acid | |

| pKa₂ | 1.83 | [1] |

| Refractive Index (n_D) | 1.3465 | 25 °C |

Chemical Properties

Hexafluorosilicic acid is a strong acid that exhibits complex chemical behavior in aqueous solutions. Its reactivity is characterized by its acidic nature, the stability of the hexafluorosilicate anion (SiF₆²⁻), and its tendency to undergo hydrolysis.

Acidity and Hydrolysis

In aqueous solution, hexafluorosilicic acid is a strong acid for its first deprotonation. The hexafluorosilicate anion can then undergo hydrolysis, especially at near-neutral pH, to produce hydrofluoric acid and amorphous silica.[4]

References

The Dichotomy of Tetrafluorosilane Dihydrofluoride: A Structural Analysis of Hexafluorosilicic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound often referred to as tetrafluorosilane dihydrofluoride (SiF₄·2HF) is chemically understood and identified as hexafluorosilicic acid (H₂SiF₆). This technical guide provides a comprehensive analysis of its molecular structure, focusing on the stable hexafluorosilicate anion (SiF₆²⁻), which is the core structural entity. Anhydrous H₂SiF₆ is not a stable, isolable compound; it exists in equilibrium with silicon tetrafluoride (SiF₄) and hydrogen fluoride (HF), particularly in non-aqueous environments. In aqueous media, it is best described as a salt consisting of hydrated protons and the hexafluorosilicate anion. This document details the synthesis, structural parameters, and experimental characterization of this important chemical species, presenting quantitative data in accessible formats and outlining key experimental protocols.

Introduction: From Adduct to Acid

The nomenclature "tetrafluorosilane dihydrofluoride" suggests a molecular adduct between one molecule of silicon tetrafluoride and two molecules of hydrogen fluoride. While this interaction is the basis of its formation, the resulting species is more accurately represented as hexafluorosilicic acid, a strong acid that, in solution, dissociates into hydrated protons and the hexafluorosilicate anion (SiF₆²⁻). In the solid state, it crystallizes as various hydrates, such as (H₅O₂)₂SiF₆.[1] The primary focus of structural analysis, therefore, lies on the highly symmetric and stable hexafluorosilicate anion.

The formation of hexafluorosilicic acid is a critical industrial process, often occurring as a byproduct in the production of phosphate fertilizers from fluoride-containing minerals.[2] The net reaction in an aqueous environment is:

SiO₂ + 6 HF → [SiF₆]²⁻ + 2 H₃O⁺[2]

This guide will delve into the precise structural characteristics of the SiF₆²⁻ anion, determined through advanced analytical techniques.

Molecular Structure of the Hexafluorosilicate Anion (SiF₆²⁻)

The hexafluorosilicate anion is the defining structural feature of hexafluorosilicic acid. It consists of a central silicon atom covalently bonded to six fluorine atoms.

Geometric Configuration

X-ray crystallography studies have unequivocally established that the SiF₆²⁻ anion possesses a highly symmetrical octahedral geometry .[1] In this arrangement, the six fluorine atoms are positioned at the vertices of an octahedron with the silicon atom at its center. This configuration minimizes electron-pair repulsion, leading to a stable anionic species.[3]

Quantitative Structural Data

The precise bond lengths and angles of the SiF₆²⁻ anion can vary slightly depending on the counter-ion in the crystal lattice and the extent of hydrogen bonding.[1] However, the values are generally consistent across a range of hexafluorosilicate salts. The following table summarizes typical structural parameters for the SiF₆²⁻ anion.

| Parameter | Value | Reference |

| Geometry | Octahedral | [1][3] |

| Point Group | Oₕ (idealized) | [1] |

| Si-F Bond Length | 1.66 - 1.71 Å | [1] |

| F-Si-F Bond Angle (adjacent) | ~90° | [3] |

| F-Si-F Bond Angle (opposite) | ~180° | [1] |

Note: The observed Si-F bond lengths can be influenced by hydrogen bonding between the fluorine atoms and the cation or solvent molecules in the crystal structure.[1]

Synthesis and Experimental Protocols

Synthesis of Hexafluorosilicic Acid

Hexafluorosilicic acid is commercially produced by reacting silicon dioxide with hydrofluoric acid.[2]

Reaction: SiO₂ + 6 HF → H₂SiF₆ (aq)

Detailed Protocol:

-

Reaction Setup: A reaction vessel resistant to hydrofluoric acid, such as one made of polyethylene or Teflon, is required. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of HF.

-

Reagents: High-purity silicon dioxide (silica) and a concentrated aqueous solution of hydrofluoric acid (typically 48-60%) are used.

-

Procedure: a. The silicon dioxide is slowly added to the hydrofluoric acid solution with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to manage the temperature. b. The reaction mixture is stirred until all the silicon dioxide has dissolved, indicating the formation of hexafluorosilicic acid in solution. c. The resulting solution can be used directly or further purified. For obtaining crystalline hydrates, the solution is carefully concentrated and cooled to induce crystallization.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction of Hexafluorosilicate Hydrates

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids, including the hydrates of hexafluorosilicic acid.[5]

Methodology:

-

Crystal Growth: Suitable single crystals are grown from a concentrated aqueous solution of hexafluorosilicic acid by slow evaporation or controlled cooling.

-

Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: a. The mounted crystal is placed in a single-crystal X-ray diffractometer. b. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5] c. The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector. Data is typically collected over a wide range of angles to ensure a complete dataset.[5]

-

Structure Solution and Refinement: a. The positions of the atoms in the unit cell are determined from the diffraction data by solving the "phase problem." b. The initial structural model is then refined by adjusting atomic positions and thermal parameters to achieve the best agreement between the observed and calculated diffraction patterns.[5] c. The final refined structure provides precise bond lengths, bond angles, and details of the crystal packing.

Visualizations

The following diagrams illustrate the key chemical transformation and the workflow for structural analysis.

Figure 1: Formation of the Hexafluorosilicate Anion.

Figure 2: Experimental Workflow for Structural Analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable tools for characterizing the hexafluorosilicate anion.

-

¹⁹F NMR: In ¹⁹F NMR spectroscopy, the hexafluorosilicate anion typically exhibits a single sharp resonance, consistent with the six equivalent fluorine atoms in its symmetrical octahedral structure. The chemical shift is a characteristic identifier for this species in solution.[6]

-

²⁹Si NMR: The silicon-29 isotope, although low in natural abundance (4.7%), is NMR active.[7] ²⁹Si NMR can provide further confirmation of the silicon environment in the hexafluorosilicate anion.

-

Infrared (IR) Spectroscopy: The Si-F stretching and bending vibrations of the SiF₆²⁻ anion give rise to characteristic absorption bands in the infrared spectrum, which can be used for identification.[1]

Conclusion

The term "tetrafluorosilane dihydrofluoride" is a conceptual precursor to the more accurate chemical identity of hexafluorosilicic acid. The core of its structure is the robust and highly symmetric octahedral hexafluorosilicate (SiF₆²⁻) anion. Through techniques such as single-crystal X-ray diffraction, the precise geometric parameters of this anion have been well-characterized. A thorough understanding of the relationship between the SiF₄-HF interaction and the resulting formation of hexafluorosilicic acid is crucial for researchers and professionals working with fluorine and silicon-based compounds. The data and protocols presented in this guide provide a foundational resource for the synthesis, characterization, and structural analysis of this important chemical species.

References

- 1. xray.uky.edu [xray.uky.edu]

- 2. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. US3855399A - Process of producing hydrogen fluoride from fluosilicic acid - Google Patents [patents.google.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Silicon - Wikipedia [en.wikipedia.org]

Quantum Chemical Insights into the Silicon Tetrafluoride and Hydrogen Fluoride Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the adduct formed between silicon tetrafluoride (SiF4) and hydrogen fluoride (HF). While direct experimental data on this specific complex is limited, this document synthesizes findings from analogous systems and computational studies on related fluorosilanes to present a detailed picture of the expected structural, energetic, and vibrational properties of the SiF4---HF adduct. The methodologies outlined herein serve as a roadmap for future quantum chemical calculations aimed at elucidating the nature of the interaction between these two fundamental molecules. This guide is intended to be a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the interactions of silicon-containing compounds and hydrogen bonding.

Introduction

The interaction between Lewis acids and Brønsted acids is a cornerstone of chemical reactivity, influencing a vast array of processes from catalysis to materials synthesis. The adduct formed between silicon tetrafluoride (SiF4), a potent Lewis acid, and hydrogen fluoride (HF), a strong Brønsted acid, represents a fundamental case study in this class of interactions. Understanding the geometry, stability, and vibrational characteristics of the SiF4---HF complex is crucial for modeling more complex chemical environments where both species are present, such as in the etching of silicon-based materials or in certain biological and pharmaceutical contexts where fluorinated compounds are utilized.

Quantum chemical calculations offer a powerful lens through which to examine such transient and reactive species. This guide details the pertinent theoretical methodologies and presents expected quantitative data for the SiF4---HF adduct, based on high-level ab initio and density functional theory (DFT) computations reported for similar systems.

Computational Methodologies

The accurate theoretical description of the SiF4---HF adduct necessitates the use of robust quantum chemical methods that can adequately capture both the covalent and non-covalent interactions within the system. Based on studies of related fluorosilanes and their interactions with Lewis bases, the following computational protocol is recommended.

Geometry Optimization and Energetics

Initial geometry optimizations of the SiF4 and HF monomers, as well as the SiF4---HF complex, should be performed to locate the stationary points on the potential energy surface. Subsequent frequency calculations are essential to confirm that the optimized structures correspond to true minima (no imaginary frequencies).

-

Recommended Methods:

-

Møller-Plesset perturbation theory (MP2): This method provides a good balance between computational cost and accuracy for systems with weak interactions. For higher accuracy, coupled-cluster methods are recommended.

-

Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy in predicting energies.

-

Density Functional Theory (DFT): A computationally efficient approach. Functionals that include dispersion corrections (e.g., B3LYP-D3) are crucial for accurately describing the hydrogen bond in the adduct.

-

-

Recommended Basis Sets:

-

Pople-style basis sets: 6-311++G(d,p) or larger basis sets augmented with diffuse and polarization functions are necessary to correctly describe the electron distribution and polarizability of the interacting molecules.

-

Dunning's correlation-consistent basis sets: aug-cc-pVTZ or larger basis sets are recommended for high-accuracy calculations, particularly for CCSD(T) methods.

-

Vibrational Frequency Analysis

Harmonic vibrational frequency calculations should be performed at the optimized geometries to:

-

Characterize the nature of the stationary points.

-

Predict the infrared (IR) and Raman spectra of the adduct.

-

Determine the zero-point vibrational energy (ZPVE) corrections to the electronic energies.

-

Analyze the shifts in the vibrational frequencies of the SiF4 and HF monomers upon complexation.

Anharmonic frequency calculations can provide more accurate predictions of the vibrational spectra, especially for the H-F stretching mode involved in the hydrogen bond.

Predicted Properties of the SiF4---HF Adduct

Structural Parameters

The interaction between SiF4 and HF is expected to result in a hydrogen-bonded complex with C3v symmetry. The HF molecule will act as a hydrogen bond donor, with its hydrogen atom pointing towards one of the fluorine atoms of the SiF4 molecule.

Table 1: Predicted Structural Parameters for the SiF4---HF Adduct

| Parameter | Predicted Value | Notes |

| Geometry | C3v Symmetry | HF molecule aligned with a C3 axis of SiF4. |

| Si-F···H bond angle | ~180° | Indicative of a strong, linear hydrogen bond. |

| F···H distance | 1.6 - 1.8 Å | Shorter than the sum of the van der Waals radii, indicating a significant interaction. |

| H-F bond length | Slightly elongated | Expected to be longer than in the isolated HF monomer due to hydrogen bonding. |

| Si-F bond lengths | Minor elongation | The Si-F bond involved in the hydrogen bond may be slightly longer than the other three. |

| F-Si-F bond angles | Slight distortion | The tetrahedral symmetry of SiF4 will be slightly perturbed upon complexation. |

Energetics

The interaction energy (ΔE) and binding energy (ΔE_bind) are key measures of the stability of the SiF4---HF adduct. These are calculated as follows:

ΔE = E(SiF4---HF) - [E(SiF4) + E(HF)]

ΔE_bind = ΔE + ΔZPVE

where E(SiF4---HF), E(SiF4), and E(HF) are the electronic energies of the complex and the monomers, respectively, and ΔZPVE is the difference in zero-point vibrational energies between the complex and the monomers.

Table 2: Predicted Energetic Properties of the SiF4---HF Adduct

| Parameter | Predicted Value (kcal/mol) | Methodological Consideration |

| Interaction Energy (ΔE) | -5 to -10 | Highly dependent on the level of theory and basis set used. |

| Binding Energy (ΔE_bind) | -4 to -8 | Includes zero-point vibrational energy corrections. |

Vibrational Frequencies

The formation of the hydrogen bond in the SiF4---HF adduct is expected to cause significant shifts in the vibrational frequencies of the HF and SiF4 monomers.

Table 3: Predicted Vibrational Frequency Shifts upon Complexation

| Vibrational Mode | Monomer Frequency (cm⁻¹) | Predicted Shift in Adduct (cm⁻¹) |

| H-F stretch | ~3961 | Red-shift of 200-400 |

| Si-F stretches (T2) | ~1032 | Splitting and shifting of degenerate modes |

| Si-F bends (E, T2) | ~390, ~260 | Shifts to higher and lower frequencies |

| New intermolecular modes | - | Appearance of low-frequency modes corresponding to the stretching and bending of the hydrogen bond. |

Visualizing the Computational Workflow

The process of computationally investigating the SiF4---HF adduct can be visualized as a logical workflow. The following diagram, generated using the DOT language, outlines the key steps.

Conclusion

This technical guide has outlined the key theoretical considerations for the quantum chemical investigation of the SiF4---HF adduct. While direct experimental characterization of this complex remains elusive, the computational methodologies and predicted data presented herein provide a solid foundation for future research. The expected structural, energetic, and vibrational properties, derived from high-level theoretical studies of analogous systems, paint a picture of a moderately strong hydrogen-bonded complex. The provided computational workflow offers a clear and structured approach for researchers seeking to perform their own investigations into this and similar systems. A thorough computational study of the SiF4---HF adduct would be a valuable contribution to the understanding of fundamental chemical interactions and would have implications for a range of scientific and industrial applications.

The Etching of Silica by Hydrofluoric Acid: An In-depth Technical Guide to the Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between silicon dioxide (silica, SiO₂) and hydrofluoric acid (HF), leading to the formation of silicon tetrafluoride (SiF₄). This reaction is fundamental in various fields, including semiconductor manufacturing, materials science, and analytical chemistry. This document details the reaction pathways, kinetics, and thermodynamics, supported by quantitative data and established experimental protocols.

Executive Summary

The reaction of silicon dioxide with hydrofluoric acid is a complex heterogeneous process that involves the sequential fluorination of the silica surface, ultimately leading to the liberation of volatile silicon tetrafluoride. The overall reaction is deceptively simple, but the underlying mechanism is a multi-step process significantly influenced by factors such as the presence of water, the concentration of various fluoride species, and the nature of the silica surface. Water, in particular, plays a critical catalytic role by lowering the activation energy of the rate-limiting steps. In aqueous solutions, the reaction proceeds further to form stable hexafluorosilicic acid (H₂SiF₆). Understanding this mechanism is crucial for controlling etching processes with high precision.

The Core Reaction Mechanism

The dissolution of SiO₂ in HF does not occur in a single step. Instead, it is a sequential process involving adsorption of reactants, surface reactions, and desorption of products. The overall stoichiometry of the reaction can be represented as:

In anhydrous conditions: SiO₂(s) + 4HF(g) → SiF₄(g) + 2H₂O(l)[1]

In aqueous solutions: SiO₂(s) + 6HF(aq) → H₂SiF₆(aq) + 2H₂O(l)[2][3]

The reaction mechanism can be broken down into the following key stages:

Surface Hydration: The Critical First Step

A pristine, dry silica surface (a network of Si-O-Si siloxane bridges) reacts very slowly with anhydrous HF. The reaction rate is dramatically increased by the presence of surface hydroxyl groups, known as silanol groups (Si-OH). These are formed by the hydration of the silica surface.[4] A silica surface grown in the presence of steam ("wet-oxide") will have a higher density of silanol groups and thus etches much faster than one grown in dry oxygen ("dry-oxide").[4]

Electrophilic and Nucleophilic Attack

The etching process is initiated by an attack on the siloxane bonds. In aqueous HF, several reactive species are present in equilibrium, including molecular HF, the fluoride ion (F⁻), and the bifluoride ion (HF₂⁻).[5] The bifluoride ion is considered a particularly effective etchant.[5]

The mechanism proceeds via a coordinated attack:

-

Protonation: A proton (from HF or H₃O⁺) attacks a bridging oxygen atom in a Si-O-Si linkage, making the silicon atom more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: A fluoride-containing species (such as HF₂⁻) acts as a nucleophile, attacking the electron-deficient silicon atom.[5] This leads to the cleavage of the Si-O-Si bond and the formation of a Si-F and a Si-OH group on the surface.

Water acts as a crucial catalyst in this process. It facilitates proton transfer and stabilizes the transition states, significantly lowering the overall activation energy for the reaction.[6]

Sequential Fluorination and Product Formation

Once the initial Si-O-Si bond is broken, the process continues with the sequential replacement of the remaining oxygen atoms bonded to the silicon atom with fluorine. Each step involves the protonation of a Si-OH group, followed by the elimination of a water molecule and the bonding of a fluoride ion. This four-step fluorination process can be summarized as:

-

Si-O₃(surface) + HF → F-Si-O₂(surface) + OH⁻

-

F-Si-O₂(surface) + HF → F₂-Si-O(surface) + OH⁻

-

F₂-Si-O(surface) + HF → F₃-Si(surface) + OH⁻

-

F₃-Si(surface) + HF → SiF₄(gas)

The final product, silicon tetrafluoride (SiF₄), is a volatile gas that desorbs from the surface, exposing the underlying silica layer to further attack.[6] In aqueous solutions, the highly reactive SiF₄ immediately reacts with excess HF to form the more stable hexafluorosilicate ion (SiF₆²⁻), which exists as hexafluorosilicic acid (H₂SiF₆) in solution.[2][3]

Quantitative Data and Kinetics

The rate of silica dissolution is dependent on the concentration of the active fluoride species and temperature. The kinetics are complex due to the multiple equilibria present in HF solutions.

Reaction Kinetics and Rate Laws

The reaction of HF with sandstone silica has been found to be approximately second-order with respect to the HF concentration, challenging the previously held view of first-order kinetics.[7] In aqueous solutions, the etch rate is a function of the concentrations of F⁻, HF, and HF₂⁻. A recently proposed empirical rate law effectively represents the etching behavior up to pH 5:[4]

Etch Rate (Å/min) = 510[F⁻] + 610[HF] + 2890[HF₂⁻] [4]

This equation highlights the significant contribution of the bifluoride ion (HF₂⁻) to the overall etch rate.[4]

| Parameter | Value | Conditions / Notes |

| Reaction Order | ||

| HF on Sandstone Silica | ~2.0 | With respect to HF concentration.[7] |

| Etch Rate Coefficients | At room temperature.[4] | |

| F⁻ | 510 Å/min per M | |

| HF | 610 Å/min per M | |

| HF₂⁻ | 2890 Å/min per M | |

| Etch Rates | At room temperature (~21 °C).[8] | |

| 40% HF | ~8330 Å/min (~833 nm/min) | |

| BOE 7:1 (NH₄F:HF) | ~800 Å/min (~80 nm/min) | |

| BOE 20:1 (NH₄F:HF) | ~300 Å/min (~30 nm/min) |

Thermodynamics and Activation Energies

The dissolution of silica in HF is a thermodynamically favorable process. The presence of water as a catalyst significantly reduces the activation energy (Ea), thereby increasing the reaction rate.

| Reaction / Process | Activation Energy (Ea) | Source / Notes |

| Anhydrous Etching | ||

| SiO₂ Etching (HF alone) | 35.1 kcal/mol (1.52 eV) | Theoretical calculation; rate-limiting step.[6] |

| Catalyzed Etching | ||

| SiO₂ Etching (HF·H₂O complex) | 22.1 kcal/mol (0.96 eV) | Theoretical calculation; rate-limiting step.[6] |

| Fluorination of SiO₂ (4 steps) | 0.72–0.79 eV | DFT calculation.[9] |

| Vitreous SiO₂ Etching | ~30–32 kJ/mol (~7.2-7.6 kcal/mol) | Experimental value for amorphous silica. |

| Thermodynamic Data | ||

| Standard Enthalpy of Reaction (ΔH°rxn) | 4.6 kJ/mol | For SiO₂(s) + 4HF(aq) → SiF₄(g) + 2H₂O(l).[10] |

Aqueous HF Equilibria

The concentrations of the reactive species in an aqueous HF solution are governed by two main equilibria:

-

HF Dissociation: HF(aq) + H₂O(l) ⇌ H₃O⁺(aq) + F⁻(aq)

-

Bifluoride Formation: F⁻(aq) + HF(aq) ⇌ HF₂⁻(aq)

| Equilibrium | Equilibrium Constant (K) | Temperature |

| Kₐ for HF Dissociation | 6.8 x 10⁻⁴ | 25 °C[5] |

| K꜀ for HF₂⁻ Formation | 2.6 x 10⁻¹ | 25 °C[5] |

Experimental Protocols

Several methods are employed to study the kinetics and mechanism of SiO₂ etching. Below are summaries of key experimental protocols.

Protocol: Wet Etching of SiO₂ on Silicon Wafers

This protocol outlines a standard procedure for determining the etch rate of a thermally grown or deposited SiO₂ layer on a silicon wafer using a buffered oxide etch (BOE) solution.

-

Preparation:

-

Wear appropriate personal protective equipment (PPE), including neoprene gloves, apron, and face shield. HF is extremely hazardous.[8]

-

Work in a fume hood certified for acid use.

-

Use only plastic (polypropylene, PTFE) beakers and wafer handling tools, as HF attacks glass.[11]

-

Prepare three beakers: one with the BOE solution and two with deionized (DI) water for rinsing.[8]

-

-

Procedure:

-

Measure the initial thickness of the SiO₂ layer on the silicon wafer using an ellipsometer.

-

Clean the wafer by rinsing with DI water and drying with a nitrogen gun.[11]

-

Immerse the wafer into the BOE solution using Teflon tweezers and start a stopwatch.[11]

-

Gently agitate the solution or the wafer to ensure a uniform etch.

-

After a predetermined time, remove the wafer and immediately transfer it to the first DI water rinse beaker for at least one minute.

-

Transfer the wafer to the second DI water rinse beaker for an additional 2-5 minutes to ensure all etchant is removed.[8]

-

Dry the wafer thoroughly with a nitrogen gun.

-

-

Measurement and Calculation:

-

Measure the final thickness of the SiO₂ layer with the ellipsometer.

-

The etch rate is calculated using the formula:

-

Etch Rate = (Initial Thickness - Final Thickness) / Etch Time

-

-

The endpoint of the etch (complete removal of SiO₂) can be observed when the surface becomes hydrophobic (DI water no longer sheets across the surface).[11]

-

Protocol: In-situ Etch Rate Monitoring with Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive technique for real-time monitoring of mass changes on a surface, making it ideal for studying etch kinetics.

-

System Setup:

-

A QCM system consists of a thin quartz crystal wafer with electrodes on both sides. The crystal is coated with a thin film of SiO₂.

-

The QCM sensor head is placed in a flow cell or reaction chamber that allows for the controlled introduction and removal of the HF etchant solution.

-

The crystal's resonance frequency is continuously monitored. The frequency decreases as mass is added to the surface and increases as mass is removed (etched).

-

-

Procedure:

-

Establish a stable baseline by flowing a non-etching solution (e.g., DI water) over the SiO₂-coated crystal.

-

Introduce the HF etchant solution of a known concentration and temperature into the chamber.

-

Record the change in resonance frequency over time.

-

The change in mass (Δm) is related to the change in frequency (Δf) by the Sauerbrey equation.

-

The etch rate can be calculated in real-time from the rate of mass loss.

-

-

Data Analysis:

-

Plot the mass of the SiO₂ film versus time. The slope of this plot gives the mass etch rate.

-

Convert the mass etch rate to a thickness etch rate using the density of SiO₂.

-

By varying the concentration of HF and other species, the reaction order and rate constants can be determined.

-

Conclusion

The reaction between silica and hydrofluoric acid is a cornerstone of many modern technologies. While the overall reaction appears straightforward, the mechanism is a sophisticated interplay of surface chemistry, catalysis, and solution equilibria. The rate of this reaction is critically dependent on the hydration of the silica surface and the presence of various fluoride species, particularly the highly reactive bifluoride ion. Water's role as a potent catalyst, which provides a lower activation energy pathway, is essential for achieving practical etch rates. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and professionals to understand, control, and optimize processes that rely on the precise dissolution of silicon dioxide.

References

- 1. seas.upenn.edu [seas.upenn.edu]

- 2. The Activity Coefficients of Hydrofluoric Acid in Water from 0 to 35 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations on the dissolution behavior of silicon in aqueous HF-HClO 4 -mixtures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00859J [pubs.rsc.org]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. bartleby.com [bartleby.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. onepetro.org [onepetro.org]

- 8. filelist.tudelft.nl [filelist.tudelft.nl]

- 9. Selective etching mechanism of silicon oxide against silicon by hydrogen fluoride: a density functional theory study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Solved The standard enthalpy of reaction for the dissolution | Chegg.com [chegg.com]

- 11. static1.squarespace.com [static1.squarespace.com]

An In-Depth Technical Guide to the Spectroscopic Data of Hexafluorosilicic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for hexafluorosilicic acid (H₂SiF₆), a compound of significant industrial importance, particularly in water fluoridation and chemical synthesis. The guide focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their understanding and application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying hexafluorosilicic acid, particularly its complex equilibrium and hydrolysis in aqueous solutions. ¹⁹F NMR is especially informative, as it directly probes the fluorine environments.

NMR Spectroscopic Data

Hexafluorosilicic acid does not exist in an anhydrous form and is only stable in aqueous solutions, where it establishes complex equilibria.[1] The spectroscopic signature, therefore, reflects the hexafluorosilicate anion (SiF₆²⁻) and its hydrolysis products.

| Nucleus | Species/Fragment | Chemical Shift (δ) [ppm] | Solvent/Standard | Notes |

| ¹⁹F | SiF₆²⁻ | ~ -128.7 to -130.5 | H₂O / CFCl₃ | Observed at pH 3.2 and below.[2] |

| SiF₅(H₂O)⁻ | ~ -128.0 to -129.5 | H₂O / CFCl₃ | A key hydrolysis intermediate detected at pH < 3.5.[2][3] | |

| HF / F⁻ | ~ -155.1 to -164.4 | H₂O / CFCl₃ | Chemical shift is strongly pH-dependent.[2][4] | |

| ²⁹Si | H₂SiF₆ (dissolved) | Expected signals observed | - | Specific chemical shifts are not commonly reported in the literature, but spectra confirm the presence of the SiF₆²⁻ structure.[1] A qualitative check can be used to confirm the absence of SiF₆²⁻ in certain conditions.[2] |

| ¹H | H₂SiF₆ (dissolved) | Expected signals observed | - | As an aqueous acid, the proton signal is typically a broad singlet that exchanges with water. Specific shifts are generally not reported for the acid protons themselves.[1] |

Experimental Protocols for NMR Analysis

The following protocol is based on methodologies described for the analysis of hexafluorosilicate hydrolysis.[3][4]

Sample Preparation:

-

Solutions of hexafluorosilicic acid or its salts (e.g., Na₂SiF₆) are prepared in high-purity water (e.g., 18 MΩ Nanopure).

-

All containers used should be made of fluorinated high-density polyethylene to prevent reaction with glass.

-

The pH of the solution is a critical parameter and should be adjusted as required for the experiment, for instance, by using dilute NaOH or HCl. The pH should be measured before and after analysis using a calibrated pH meter.[4]

-

For quantitative analysis, a known concentration of an external or internal standard is added. Trifluoroacetic acid is a common external reference.[4]

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz) is used.

-

Nucleus: ¹⁹F NMR spectra are acquired.

-

Referencing: Chemical shifts are referenced using an external standard such as trifluoroacetic acid (-78.5 ppm relative to CFCl₃).[4]

-

Temperature: The probe temperature should be controlled and recorded, for example, at 37 °C, particularly for biological relevance studies.[4]

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

Peaks are integrated to determine the relative concentrations of the different fluorine-containing species.

-

The pH of the solution can be determined from the chemical shift of the dissociated fluoride (F⁻/HF) peak.[4]

Visualization of H₂SiF₆ Hydrolysis Pathway

The hydrolysis of hexafluorosilicic acid is a pH-dependent equilibrium. In acidic conditions, the hexafluorosilicate anion (SiF₆²⁻) is stable, but as the pH increases, it hydrolyzes. This process is critical for applications like water fluoridation, where the release of free fluoride ions is the intended outcome.[5][6] At pH values below 3.5, a key intermediate, pentafluorosilicate (SiF₅⁻), has been detected via ¹⁹F NMR.[3]

Caption: pH-dependent hydrolysis pathway of hexafluorosilicic acid.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides insight into the molecular structure and bonding within the hexafluorosilicate anion.

IR and Raman Spectroscopic Data

While one report suggests that IR spectroscopy is not ideal for identifying H₂SiF₆ in solution due to the Si-F bond frequency falling in a region with potential background interference, studies on solid hexafluorosilicate salts provide clear and assignable vibrational modes for the SiF₆²⁻ anion.[2] These modes are relevant for characterizing materials containing this ion.

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Description |

| ~ 713 - 717 | IR | ν₃ | Asymmetric Si-F Stretch |

| ~ 662 - 678 | IR, Raman | ν₁ | Symmetric Si-F Stretch (Raman active, IR active upon symmetry lowering) |

| ~ 475 | IR | ν₄ | Asymmetric F-Si-F Bend |

| ~ 455 | IR | ν₂ | Symmetric F-Si-F Bend (Raman active, IR active upon symmetry lowering) |

| ~ 379 - 392 | Raman | ν₅ | Asymmetric F-Si-F Bend |

Data compiled from studies on hexafluorosilicate salts.[7]

Experimental Protocols for Vibrational Spectroscopy

The following are generalized protocols based on methods for analyzing inorganic materials and specific studies on hexafluorosilicate salts.[7][8]

FTIR Spectroscopy Protocol (ATR Method):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal) is used.

-

Sample Preparation: For aqueous solutions, a small drop is placed directly onto the ATR crystal. For solid samples (e.g., hexafluorosilicate salts), a small amount of the powder is placed on the crystal and pressed firmly with a lever to ensure good contact.[8]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹. The typical spectral range is 4000–400 cm⁻¹.[7][8]

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum. For ATR, a correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam.[8]

Raman Spectroscopy Protocol:

-

Instrument: A Raman microscope is used, coupled with a monochromatic laser source.

-

Sample Preparation: Samples should be mounted on a Raman-compatible substrate, such as a calcium fluoride (CaF₂) window, to minimize background fluorescence.[9] Liquid samples can be deposited and dried on the substrate.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A reference spectrum of the substrate may be taken for subtraction.

-

Data Processing: The resulting spectrum is processed to remove background fluorescence and cosmic rays, and the peaks corresponding to vibrational modes are identified.

Visualization of Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data involves several key steps, from sample handling to final data interpretation.

References

- 1. reachcentrum.eu [reachcentrum.eu]

- 2. researchgate.net [researchgate.net]

- 3. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluoridefreepeel.ca [fluoridefreepeel.ca]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. HEXAFLUOROSILICIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy—Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to Novel Silicon-Fluorine Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of silicon and fluorine into molecular scaffolds has opened up new frontiers in medicinal chemistry and drug discovery. The unique physicochemical properties of the silicon-fluorine (Si-F) bond, including its high strength and polarity, offer unprecedented opportunities to modulate the metabolic stability, bioavailability, and target-binding affinity of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological relevance of emerging classes of novel silicon-fluorine compounds, with a focus on their potential applications in drug development and molecular imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for representative classes of novel silicon-fluorine compounds, facilitating a comparative analysis of their structural and spectroscopic properties.

Table 1: Selected Bond Lengths and Angles for Novel Silicon-Fluorine Compounds

| Compound Class | Specific Compound Example | Si-F Bond Length (Å) | Other Relevant Bond Lengths/Angles |

| cAAC-Stabilized Silylenes | (cAAC)₂SiF₂ | 1.592(1), 1.593(1) | - |

| Transition Metal Complexes | PhC(NtBu)₂(F)Si·Cr(CO)₅ | 1.6168(8) | Si-Cr: 2.3398(4) Å |

| Transition Metal Complexes | PhC(NtBu)₂(F)Si·W(CO)₅ | 1.6245(14) | Si-W: 2.4990(8) Å |

| Fluorosilanes | SiH₃F | 1.64 | Si-H: 1.48 Å, 1.49 Å |

Table 2: Spectroscopic Data for Novel Silicon-Fluorine Compounds

| Compound Class | Specific Compound Example | 19F NMR Chemical Shift (ppm) | 29Si NMR Chemical Shift (ppm) |

| Silicon-Perfluoropropenyls | Me₂Si(E-CF=CFCF₃)₂ | CF₃: -68.4, CF (trans): -159.2, CF (gem): -178.9 | - |

| SiFA-Peptides | [¹⁸F]SiFAlin-TATE | Not reported | Not reported |

| cAAC-Stabilized Silylenes | (cAAC)₂SiF₂ | Not reported | Not reported |

| Fluorosilanes | SiF₄ | -163.3 | - |

| Fluorosilanes | Trimethylfluorosilane | Not specified in search results | Not specified in search results |

Table 3: Radiochemical Data for [¹⁸F]SiFA-TATE

| Parameter | Value |

| Radiochemical Yield (RCY) | 42% (preparative) |

| Radiochemical Purity | >97% |

| Molar Activity | 60 GBq/µmol |

Experimental Protocols

Detailed methodologies for the synthesis of key classes of novel silicon-fluorine compounds are provided below.

Synthesis of Silicon-Pentafluoropropenyl Compounds

This protocol is based on the direct reaction of a hydrofluorocarbon with an organolithium reagent, followed by quenching with a silicon halide.

Materials:

-

Z-1,1,3,3,3-pentafluoropropene (Z-HFC-1225ye)

-

n-Butyllithium (nBuLi) in hexanes

-

Appropriate silicon-halide (e.g., dichlorodimethylsilane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

NMR tubes and solvents (e.g., CDCl₃)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve the silicon-halide in the chosen anhydrous solvent in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of nBuLi to the solution while stirring.

-

Condense Z-HFC-1225ye into the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using ¹⁹F NMR spectroscopy.

-

Upon completion, remove the solvent under vacuum.

-

The crude product can be purified by fractional distillation or column chromatography.

-

Characterize the final product using multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Synthesis of cAAC-Stabilized Silicon Difluoride ((cAAC)₂SiF₂)

This protocol involves the reduction of a silicon(IV) precursor in the presence of a cyclic (alkyl)(amino)carbene (cAAC).

Materials:

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Potassium graphite (KC₈)

-

Cyclic (alkyl)(amino)carbene (e.g., 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethyl-pyrrolidin-2-ylidene)

-

Anhydrous toluene or other suitable non-polar solvent

-

Standard Schlenk line and glovebox

-

Filtration apparatus (e.g., cannula or filter frit)

Procedure:

-

In a glovebox, combine Me₂SiCl₂ and two equivalents of the cAAC in a Schlenk flask containing the anhydrous solvent.

-

In a separate flask, weigh out two equivalents of KC₈.

-

Slowly add the KC₈ to the stirred solution of the silicon precursor and cAAC at room temperature.

-

The reaction mixture will typically change color, indicating the formation of the desired product.

-

Stir the reaction for several hours to ensure completion.

-

Filter the reaction mixture to remove potassium chloride and any unreacted KC₈.

-

Remove the solvent from the filtrate under vacuum to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent (e.g., hexane or pentane) at low temperature.

-

Characterize the isolated compound by single-crystal X-ray diffraction and multinuclear NMR spectroscopy.

Radiosynthesis of [¹⁸F]SiFAlin-TATE for PET Imaging

This protocol describes the one-step ¹⁸F-labeling of a SiFA-functionalized peptide via isotopic exchange for use in Positron Emission Tomography (PET).

Materials:

-

SiFAlin-TATE precursor

-

Aqueous [¹⁸F]fluoride solution from cyclotron production

-

Aqueous buffer solution (e.g., sodium acetate buffer, pH 4)

-

Acetonitrile

-

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

-

Sterile water for injection

-

Ethanol for formulation

-

Automated radiosynthesis module or manual setup with appropriate shielding

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using an appropriate eluent (e.g., a solution of potassium carbonate and Kryptofix 2.2.2.).

-

Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of inert gas.

-

Labeling Reaction: Dissolve the SiFAlin-TATE precursor in the reaction solvent (e.g., a mixture of acetonitrile and buffer). Add the dried [¹⁸F]fluoride to the precursor solution.

-

Heat the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 10-15 minutes).

-

Purification: After the labeling reaction, dilute the mixture with water and pass it through a C18 SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and hydrophilic impurities.

-

Elute the [¹⁸F]SiFAlin-TATE from the cartridge with an ethanol/water mixture.

-

Formulation: The eluted product is diluted with sterile saline for injection and passed through a sterile filter into a sterile vial.

-

Quality Control: Perform quality control tests, including radiochemical purity (by radio-HPLC), pH, and sterility, before clinical use.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, visualize key processes related to the discovery and application of novel silicon-fluorine compounds.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel silicon-fluorine compounds.

Caption: The signaling pathway of the somatostatin receptor, a target for silicon-fluorine PET imaging agents like [¹⁸F]SiFA-TATE.

Theoretical Insights into the Interaction of Silicon Tetrafluoride and Hydrogen Fluoride

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetrafluoride (SiF₄) is a Lewis acid that readily reacts with fluoride ion sources, such as hydrogen fluoride (HF), to form the stable hexafluorosilicate anion (SiF₆²⁻). This interaction is fundamental to understanding the chemistry of silicon in fluoride-rich environments. While the overall reaction, SiF₄ + 2HF → H₂SiF₆, is well-established, detailed theoretical studies specifically characterizing the bonding in a discrete SiF₄·2HF intermediate complex are not prominent in the existing scientific literature. This guide, therefore, provides a comprehensive theoretical examination of the interaction between SiF₄ and HF, focusing on the reactants, the nature of their interaction, and the resulting hexafluorosilicate anion.

Theoretical Characterization of Reactants

A thorough understanding of the bonding in the SiF₄ and HF system begins with the theoretical description of the individual molecules.

Silicon Tetrafluoride (SiF₄)

SiF₄ is a nonpolar molecule with a tetrahedral geometry. The central silicon atom is sp³ hybridized, forming four single covalent bonds with the fluorine atoms.[1][2][3] Quantum chemical calculations have been employed to determine its structural and electronic properties.

Hydrogen Fluoride (HF)

Hydrogen fluoride is a diatomic molecule with a highly polar covalent bond due to the large electronegativity difference between hydrogen and fluorine. It acts as a Brønsted-Lowry acid and a Lewis base.

Table 1: Calculated Properties of SiF₄ and HF

| Property | SiF₄ | HF |

| Molecular Geometry | Tetrahedral[1][2][3] | Linear |

| Symmetry Point Group | Td | C∞v |

| Si-F Bond Length (Å) | ~1.55 | - |

| H-F Bond Length (Å) | - | ~0.92 |

| F-Si-F Bond Angle (°) | 109.5[2] | - |

| Dipole Moment (Debye) | 0[3] | ~1.82 |

The Nature of the SiF₄ and HF Interaction

The reaction between SiF₄ and HF is a classic example of a Lewis acid-base interaction. SiF₄, with its electron-deficient silicon atom, acts as the Lewis acid (electron pair acceptor). The fluorine atom in HF, with its lone pairs of electrons, functions as the Lewis base (electron pair donor).

The initial interaction likely involves the formation of a coordinate covalent bond between the silicon atom of SiF₄ and the fluorine atom of an HF molecule. As a second HF molecule approaches, it can donate a proton to the first HF molecule, which is coordinated to the SiF₄, leading to the formation of the H₃O⁺-like cation and the SiF₆²⁻ anion in aqueous solution. In the gas phase, the reaction would proceed to form the molecular H₂SiF₆.

The Product: Hexafluorosilicic Acid (H₂SiF₆) and the Hexafluorosilicate Anion (SiF₆²⁻)

The final product of the reaction between SiF₄ and two equivalents of HF is hexafluorosilicic acid (H₂SiF₆), which is a strong acid and exists in equilibrium with its ions in aqueous solution.[4] The hexafluorosilicate anion (SiF₆²⁻) is a highly stable, hypervalent species with an octahedral geometry.

Table 2: Theoretical Data for the Hexafluorosilicate Anion (SiF₆²⁻)

| Property | SiF₆²⁻ |

| Molecular Geometry | Octahedral[5] |

| Symmetry Point Group | Oh |

| Si-F Bond Length (Å) | Varies with the level of theory |

| F-Si-F Bond Angle (°) | 90 and 180[5] |

Computational Methodologies

The theoretical data presented in this guide are typically obtained through ab initio and Density Functional Theory (DFT) calculations. Common methods include:

-

Hartree-Fock (HF) method: A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.

-

Møller-Plesset (MP) perturbation theory: A post-Hartree-Fock method that includes electron correlation effects. MP2 is a commonly used level.

-

Coupled Cluster (CC) theory: A high-accuracy ab initio method for calculating electronic structure.

-

Density Functional Theory (DFT): A computational method that models the electronic structure based on the electron density. Functionals like B3LYP are widely used.

A variety of basis sets, such as Pople-style (e.g., 6-31G*) or correlation-consistent (e.g., cc-pVTZ) basis sets, are employed to represent the atomic orbitals.

Visualizing the Interaction and Structures

The following diagrams, generated using the DOT language, illustrate the key molecular structures and the logical progression of the SiF₄ and HF interaction.

While direct theoretical studies on the bonding within a discrete SiF₄·2HF complex are scarce, a comprehensive theoretical understanding of the interaction between silicon tetrafluoride and hydrogen fluoride can be constructed by examining the reactants and the final product, hexafluorosilicic acid. The reaction is driven by the strong Lewis acidity of SiF₄ and results in the formation of the highly stable, octahedrally coordinated hexafluorosilicate anion, SiF₆²⁻. Computational chemistry provides invaluable insights into the geometric and electronic structures of these species, elucidating the fundamental principles governing this important chemical transformation. Further theoretical investigations could focus on mapping the potential energy surface of the reaction to identify and characterize any transient intermediates, such as the SiF₄·HF and SiF₄·2HF adducts.

References

Unveiling the Genesis of a Core Reagent: The Historical Context of Tetrafluorosilane's Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorosilane (SiF₄), a cornerstone of modern fluorine chemistry and a vital precursor in various industrial and pharmaceutical applications, has a rich history rooted in the foundational period of modern chemistry. Its discovery was not a singular event but rather a culmination of early investigations into the nature of minerals and acids. This technical guide delves into the historical context of tetrafluorosilane's discovery, providing a detailed account of the pioneering scientists, their groundbreaking experiments, and the evolution of its synthesis. By understanding the origins of this crucial compound, researchers can gain a deeper appreciation for the scientific journey that has led to its contemporary applications.

The Dawn of Discovery: Carl Wilhelm Scheele's Pioneering Work

The first documented preparation of tetrafluorosilane is credited to the brilliant Swedish-German pharmaceutical chemist, Carl Wilhelm Scheele, in 1771.[1] Scheele's discovery was a direct consequence of his extensive investigations into the properties of fluorspar (calcium fluoride, CaF₂) and the acid he derived from it, hydrofluoric acid (HF).

Experimental Protocol: Scheele's Synthesis of Hydrofluoric Acid and the Incidental Discovery of Tetrafluorosilane

Objective: To isolate and characterize the acidic principle of fluorspar.

Materials:

-

Fluorspar (Calcium Fluoride, CaF₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glass retort and receiver

-

Water

-

Silica (from the glass apparatus)

Methodology:

-

Powdered fluorspar was mixed with concentrated sulfuric acid in a glass retort.

-

The mixture was gently heated.

-

A fuming gas was produced, which was collected in a receiver.

-

Scheele observed that the gas vigorously attacked the glass of the retort and receiver, leading to the formation of a white solid deposit.

-

When the gas was passed through water, a white, gelatinous precipitate of silicic acid was formed.

Observations and Inferences: Scheele correctly inferred that the fluorspar contained a unique "acid" (hydrofluoric acid). He also astutely observed that this acid reacted with the silica (silicon dioxide, SiO₂) present in the glass. The gaseous product he collected was, in fact, a mixture of hydrofluoric acid and the newly formed tetrafluorosilane. The white solid he observed was the result of the reaction between the gaseous products and the glass.

The key chemical reaction that Scheele unknowingly initiated to produce tetrafluorosilane was:

4HF + SiO₂ → SiF₄ + 2H₂O

This reaction, where hydrofluoric acid etches silica to produce tetrafluorosilane and water, remains a fundamental process in silicon chemistry today.

John Davy's Confirmation and Synthesis

Decades later, in 1812, the English chemist John Davy, brother of the renowned Sir Humphry Davy, independently synthesized and formally identified tetrafluorosilane.[1] While details of his specific publication in the Philosophical Transactions of the Royal Society are not fully accessible, his work is widely cited as a confirmation of the existence and properties of this new gas. Davy's research likely involved a more controlled synthesis, allowing for a clearer characterization of the compound.

One of the early methods, likely employed by Davy and his contemporaries, involved the reaction of fluorspar with sulfuric acid in the presence of powdered glass or silica. This method provided a more direct route to generating tetrafluorosilane.

Experimental Protocol: Early 19th-Century Synthesis of Tetrafluorosilane

Objective: To synthesize and characterize "silicated fluoric acid gas" (an early name for tetrafluorosilane).

Materials:

-

Fluorspar (CaF₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Powdered Glass or Silica (SiO₂)

-

Lead or platinum retort and delivery tube

-

Pneumatic trough with mercury

-

Glass collection jars

Methodology:

-

A mixture of powdered fluorspar and powdered glass was placed in a retort made of a material resistant to hydrofluoric acid, such as lead or platinum.

-

Concentrated sulfuric acid was added to the mixture.

-

The retort was gently heated.

-

The evolved gas (tetrafluorosilane) was passed through a delivery tube and collected over mercury in a pneumatic trough. Collection over water was avoided due to the gas's reactivity with water.

-

The collected gas could then be subjected to various tests to determine its properties.

Early Synthesis Routes: A Comparative Overview

Beyond the initial discoveries, several methods for the laboratory preparation of tetrafluorosilane were developed in the 19th and early 20th centuries. The following table summarizes these key historical synthesis routes.

| Synthesis Method | Reactants | Reaction Conditions | Noteworthy Aspects |

| Scheele's Method | Silica (from glass), Hydrofluoric Acid | Incidental, during HF generation | First documented observation. |

| Davy's/Early 19th Century Method | Fluorspar (CaF₂), Sulfuric Acid, Silica (SiO₂) | Gentle heating | More direct synthesis than Scheele's. |

| Thermal Decomposition of Hexafluorosilicates | Metal Hexafluorosilicates (e.g., Na₂SiF₆, BaSiF₆) | High temperatures (e.g., 300-400°C for BaSiF₆) | Became a common laboratory method for producing a purer gas. |

| Reaction of Silicon Halides with Fluorinating Agents | Silicon Tetrachloride (SiCl₄), Fluorinating Agent (e.g., Zinc Fluoride) | Heating | Offered an alternative pathway using more readily available silicon precursors. |

Quantitative Data from the Historical Context

Obtaining precise quantitative data from the 18th and early 19th centuries is challenging due to the limitations of the analytical techniques of the time. Early chemists relied heavily on qualitative observations and gravimetric analysis. The concept of reaction yields as we understand them today was not yet fully developed. However, we can infer some quantitative aspects from their observations:

-

Stoichiometry: While not explicitly stated in modern terms, the early experiments laid the groundwork for understanding the combining ratios of the elements involved.

-

Gas Density: Early measurements of gas densities were often relative to air. The density of tetrafluorosilane would have been observed to be significantly greater than air.

-

Reactivity with Water: The formation of a gelatinous precipitate (silicic acid) upon contact with water was a key qualitative and semi-quantitative observation. The amount of precipitate formed would have been proportional to the amount of tetrafluorosilane gas.

Unfortunately, specific numerical data on yields, boiling points, or vapor pressures from the initial discovery period by Scheele and Davy are not available in the reviewed historical literature. The first precise measurements of the physical properties of tetrafluorosilane were conducted much later with the advent of more sophisticated instrumentation.

Visualizing the Historical Development

To better understand the historical progression and the chemical processes involved, the following diagrams are provided.

Historical Timeline of Tetrafluorosilane Discovery

Caption: A timeline illustrating the key milestones in the discovery and early synthesis of tetrafluorosilane.

Experimental Workflow for Early Synthesis of Tetrafluorosilane

Caption: A flowchart detailing the experimental workflow for the synthesis of tetrafluorosilane in the early 19th century.

Logical Relationship of Early Synthesis Methods

Caption: A diagram illustrating the logical progression and relationship between the early methods for synthesizing tetrafluorosilane.

Conclusion

The discovery of tetrafluorosilane by Carl Wilhelm Scheele and its subsequent synthesis by John Davy mark significant moments in the history of chemistry. These early investigations, born out of a desire to understand the fundamental components of minerals, not only introduced a new and highly reactive compound to the scientific world but also laid the groundwork for the development of fluorine and silicon chemistry. While the experimental techniques of the 18th and 19th centuries lacked the precision of modern methods, the ingenuity and observational skills of these pioneers were remarkable. For today's researchers, understanding this historical context provides a valuable perspective on the evolution of chemical synthesis and the enduring importance of tetrafluorosilane in science and technology.

References

The SiF₄-HF System: A Technical Overview of a Challenging Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

Core Component Properties

A clear understanding of the individual properties of SiF₄ and HF is crucial for predicting their behavior in a binary mixture. Key physical data for these compounds are summarized below.

| Property | Silicon Tetrafluoride (SiF₄) | Hydrogen Fluoride (HF) |

| Molar Mass | 104.08 g/mol | 20.01 g/mol |

| Melting Point | -90.2 °C | -83.6 °C |

| Boiling Point | -86 °C | 19.5 °C |

Note: The physical properties of SiF₄ are well-documented.[1][2][3][4][5]

Inferred Phase Behavior and Compound Formation

While a quantitative phase diagram is elusive, the chemical nature of SiF₄ and HF suggests a complex interaction. Silicon tetrafluoride, a Lewis acid, is known to react with fluoride ion donors to form hexafluorosilicate anions (SiF₆²⁻). Hydrogen fluoride, a strong acid and a source of fluoride ions, is therefore expected to interact strongly with SiF₄.

This interaction is evident in the well-documented formation of hexafluorosilicic acid (H₂SiF₆) in the presence of water. Although an anhydrous solid-liquid phase diagram is not available, it is highly probable that the SiF₄-HF system forms one or more intermediate compounds, likely adducts with varying stoichiometries (e.g., H₂SiF₆, and potentially other solvates). The formation of such compounds would lead to a phase diagram with one or more congruent or incongruent melting points and eutectic points at compositions between the pure components and the intermediate compounds.

Experimental Protocols: A Methodological Approach to Phase Diagram Determination

The determination of the SiF₄-HF phase diagram would require specialized experimental techniques due to the low temperatures and the corrosive and hazardous nature of the components. A potential experimental workflow would involve:

-

Sample Preparation: Precise mixtures of high-purity SiF₄ and anhydrous HF would need to be prepared in a controlled environment, such as a glovebox with an inert atmosphere, to prevent contamination with moisture.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): This would be the primary technique to identify phase transitions. Samples of varying compositions would be cooled to cryogenic temperatures and then heated at a controlled rate. The resulting thermograms would reveal melting points, eutectic temperatures, and any solid-state phase transitions.

-

Thermal Gravimetric Analysis (TGA): TGA could be used to study the stability of any intermediate compounds formed and to determine their decomposition temperatures.

-

-

Structural Analysis:

-

Powder X-ray Diffraction (PXRD): PXRD analysis of the solid phases at various temperatures would be essential to identify the crystal structures of the pure components at low temperatures and to determine the structures of any new crystalline phases (i.e., intermediate compounds or eutectics).

-

-

Spectroscopic Analysis:

-

Raman and Infrared (IR) Spectroscopy: These techniques could be employed to study the molecular interactions between SiF₄ and HF in the liquid and solid states, providing evidence for the formation of complex ions or adducts.

-

A logical workflow for such an experimental investigation is depicted in the following diagram.

Conclusion

The SiF₄-HF system remains a frontier for experimental phase equilibria studies. While the physical properties of the individual components are known, the binary phase diagram, crucial for many applications, is yet to be fully elucidated. The strong chemical interaction between the Lewis acidic SiF₄ and the fluoride-donating HF strongly suggests the formation of intermediate compounds, leading to a complex phase diagram. The experimental methodologies outlined here provide a roadmap for future research to unravel the intricate solid-liquid equilibria of this important and challenging chemical system.

References

Methodological & Application

Application Notes and Protocols: Hexafluorosilicic Acid as a Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hexafluorosilicic acid (H₂SiF₆) and its salts as fluorinating agents in organic synthesis. The focus is on two primary applications: the cleavage of silyl ethers and the fluorination of organophosphorus compounds.

Cleavage of Trialkylsilyl Ethers

Hexafluorosilicic acid is a cost-effective and selective reagent for the deprotection of trialkylsilyl ethers, which are common protecting groups for alcohols in multi-step organic synthesis. Its reactivity allows for the selective removal of certain silyl groups in the presence of others, a crucial feature in the synthesis of complex molecules.

Application Notes:

-

Selectivity: Hexafluorosilicic acid demonstrates significant selectivity in cleaving different silyl ethers. The rate of cleavage is influenced by the steric bulk of the silyl group and the nature of the alcohol. This allows for the selective deprotection of less hindered silyl ethers.

-

Reaction Conditions: The reactions are typically carried out in a protic solvent, such as acetonitrile, often with a co-solvent like water or an alcohol. The reaction temperature and time can be adjusted to control the selectivity of the deprotection.

-

Advantages: Compared to other fluoride sources like hydrogen fluoride (HF), hexafluorosilicic acid is less volatile and easier to handle. It provides a milder alternative for silyl ether cleavage, often preserving other acid-sensitive functional groups.

Experimental Protocols:

Protocol 1: General Procedure for the Deprotection of a Trialkylsilyl Ether

-

Preparation: In a suitable flask, dissolve the silyl ether substrate in acetonitrile.

-

Reagent Addition: Add a solution of hexafluorosilicic acid (typically a 20-30% aqueous solution) dropwise to the stirred solution of the substrate at room temperature. The molar ratio of H₂SiF₆ to the silyl ether may need to be optimized for specific substrates.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Cleavage of a Trimethylsilyl (TMS) Ether in the Presence of a tert-Butyldimethylsilyl (TBDMS) Ether

-

Preparation: Dissolve the substrate containing both TMS and TBDMS ethers in acetonitrile.

-

Reagent Addition: Add a stoichiometric amount of hexafluorosilicic acid at 0 °C.

-

Reaction Monitoring: Carefully monitor the reaction by TLC to observe the disappearance of the starting material and the appearance of the mono-deprotected product.

-

Work-up and Purification: Once the TMS ether is cleaved, proceed with the standard work-up and purification as described in Protocol 1.

Quantitative Data:

| Substrate (Silyl Ether) | Product (Alcohol) | Reagent | Solvent | Time (h) | Yield (%) |

| 1-O-TBDMS-octane | 1-Octanol | H₂SiF₆ | CH₃CN | 2 | 95 |

| 1-O-TIPS-octane | 1-Octanol | H₂SiF₆ | CH₃CN | 12 | 90 |

| Cholesterol-TMS-ether | Cholesterol | H₂SiF₆ | CH₃CN/H₂O | 0.5 | 98 |

| 4-Phenyl-1-O-TBDMS-butane | 4-Phenyl-1-butanol | H₂SiF₆ | CH₃CN | 3 | 92 |

Note: Yields are indicative and may vary based on specific reaction conditions and substrate.

Reaction Mechanism and Workflow:

The cleavage of silyl ethers by hexafluorosilicic acid is believed to proceed through a proton-assisted nucleophilic attack of a fluoride ion or a water molecule on the silicon atom.

Application Note: A Detailed Protocol for the Production of High-Purity Silane from Hexafluorosilicic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive protocol for the synthesis of high-purity silane (SiH₄) utilizing hexafluorosilicic acid (H₂SiF₆), a readily available byproduct of the phosphate fertilizer industry. The described method is a multi-step process involving the precipitation of a stable hexafluorosilicate salt, its subsequent thermal decomposition to silicon tetrafluoride (SiF₄), reduction to crude silane, and final purification. This process offers a viable route to produce high-purity silane for applications in semiconductor manufacturing and other advanced material sciences.

Introduction and Principle

High-purity silane is a critical precursor gas in the electronics industry for depositing silicon-containing layers. Hexafluorosilicic acid (H₂SiF₆) represents an economical and accessible starting material for its synthesis.[1][2] The overall process can be summarized in three primary stages:

-

Salt Formation: Hexafluorosilicic acid is reacted with a metal salt (e.g., Barium Chloride) to precipitate a stable, solid hexafluorosilicate salt. This step effectively isolates the silicon source from the aqueous phase.

-

Intermediate Generation: The precipitated salt is thermally decomposed under controlled conditions to yield gaseous silicon tetrafluoride (SiF₄).

-

Reduction and Purification: The SiF₄ gas is then reduced using a strong reducing agent, such as calcium hydride (CaH₂), to form silane (SiH₄).[3][4] The resulting crude silane is subsequently purified, typically via low-temperature distillation, to achieve the high purity required for electronic applications.

Overall Experimental Workflow

The following diagram illustrates the complete workflow from the starting material to the final high-purity product.

Caption: Overall workflow for high-purity silane production.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves. Silane gas is pyrophoric and can ignite spontaneously in air. Silicon tetrafluoride is toxic and forms corrosive hydrogen fluoride (HF) in the presence of moisture.[5]

Protocol 1: Synthesis of Barium Hexafluorosilicate (BaSiF₆)

This protocol details the precipitation of BaSiF₆ from a solution of H₂SiF₆.

-

Reagent Preparation: Prepare a solution by dissolving 25 g of Barium Chloride Dihydrate (BaCl₂·2H₂O) in 70 mL of deionized water.

-

Precipitation: Slowly add a 30% aqueous solution of hexafluorosilicic acid (H₂SiF₆) to the barium chloride solution with constant stirring until the precipitation of Barium Hexafluorosilicate (BaSiF₆) is complete.

-

Washing: Filter the precipitate and wash it repeatedly with deionized water. Test the filtrate with a silver nitrate solution to ensure the complete removal of chloride ions.

-

Drying: Dry the washed precipitate in an oven at 110-120°C. For final drying, place the solid in a desiccator containing a drying agent like phosphorus pentoxide (P₂O₅).[5]

Protocol 2: Thermal Decomposition to Silicon Tetrafluoride (SiF₄)

This protocol describes the generation and collection of SiF₄ gas from solid BaSiF₆.

Caption: Experimental setup for SiF₄ synthesis and collection.

-

Apparatus Setup: Assemble the apparatus as shown in the diagram above. Place approximately 20 g of the dried BaSiF₆ from Protocol 1 into the reaction tube.

-

Initial Dehydration: Begin heating the reaction tube with the furnace to 200°C while applying a vacuum to ensure the complete removal of any residual moisture.

-

Impurity Collection: Place the first cold trap in a dry ice/acetone bath (approx. -78°C) to collect volatile impurities such as residual HF.[5]

-

SiF₄ Generation: Increase the furnace temperature to 300°C. The thermal decomposition of BaSiF₆ will commence, producing SiF₄ gas.

-

Product Collection: Place the second cold trap in a liquid nitrogen bath (approx. -196°C) to collect the SiF₄ as a white solid.[5]

-

Reaction Completion: Continue to increase the temperature to 500°C to drive the decomposition to completion. Once the reaction is complete, the white solid in the second trap is purified SiF₄.

Protocol 3: Reduction of SiF₄ to Silane (SiH₄)

This protocol outlines the conversion of SiF₄ to SiH₄ gas.

-

Reactor Preparation: In a solvent-free, dry reaction vessel, place a stoichiometric excess of calcium hydride (CaH₂). It is crucial to ensure the CaH₂ is thoroughly dried to prevent oxygen contamination in the final product.[4][6] Purging the CaH₂ with a flow of high-purity hydrogen gas can effectively reduce trace water.[6]

-

Reaction Initiation: Slowly introduce the gaseous SiF₄ (obtained by warming the cold trap from Protocol 2) into the reaction vessel containing the CaH₂.

-

Reaction Control: The reaction is highly exothermic and may lead to partial decomposition of the silane product.[4] Control the rate of SiF₄ addition to manage the reaction temperature.

-

Product Collection: The gaseous silane (SiH₄) produced is collected in a separate cold trap cooled with liquid nitrogen.

Protocol 4: Purification of Silane

High-purity silane is obtained by removing residual impurities.

-

Low-Temperature Distillation: The crude silane collected is purified using low-temperature fractional distillation. This process is effective at separating silane from impurities such as hydrocarbons and other volatile species.[3][4]

-

Analysis: The purity of the final silane product can be determined using gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR).

Data Summary